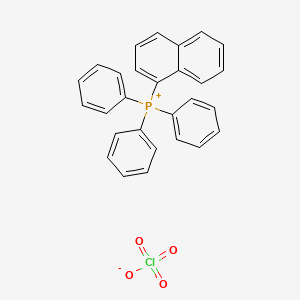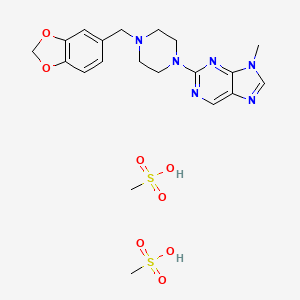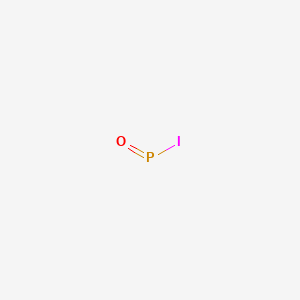
CID 13879664
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 13879664” is a chemical entity listed in the PubChem database PubChem is a comprehensive resource for chemical information, maintained by the National Center for Biotechnology Information (NCBI)
Analyse Chemischer Reaktionen
CID 13879664 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. For example, oxidation reactions may involve reagents such as potassium permanganate or chromium trioxide, while reduction reactions could use hydrogen gas in the presence of a catalyst. Substitution reactions might involve nucleophiles or electrophiles, depending on the nature of the substituent being replaced. The major products formed from these reactions vary based on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
CID 13879664 has a wide range of scientific research applications. In chemistry, it can be used as a reagent or intermediate in organic synthesis. In biology, it may serve as a probe or marker in biochemical assays. In medicine, the compound could be investigated for its potential therapeutic effects or as a diagnostic tool. Industrial applications might include its use in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of CID 13879664 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors, enzymes, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used. Understanding the mechanism of action is crucial for elucidating the compound’s potential therapeutic or diagnostic applications.
Vergleich Mit ähnlichen Verbindungen
CID 13879664 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups, but differ in their chemical properties or biological activities. For example, compounds with similar molecular weights or functional groups can be identified using PubChem’s similarity search tools. This comparison can provide insights into the distinct characteristics and potential advantages of this compound over related compounds.
Eigenschaften
CAS-Nummer |
31580-29-7 |
|---|---|
Molekularformel |
IOP |
Molekulargewicht |
173.878 g/mol |
InChI |
InChI=1S/IOP/c1-3-2 |
InChI-Schlüssel |
RJALJKWYWIUJED-UHFFFAOYSA-N |
Kanonische SMILES |
O=PI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


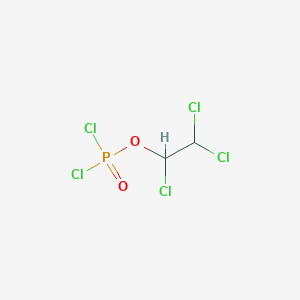
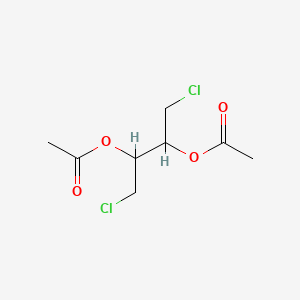
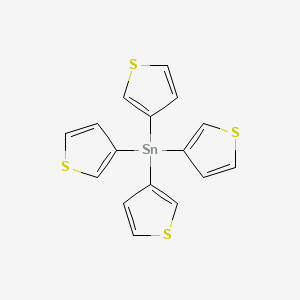
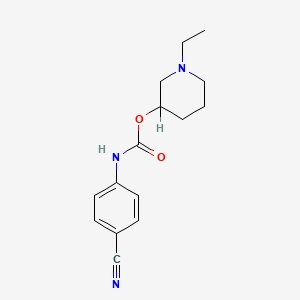


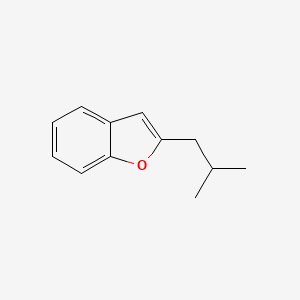

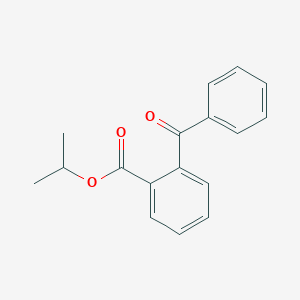

![1,3-Bis[(2-methylphenyl)sulfanyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14688194.png)
